3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a hybrid heterocyclic molecule featuring a thiazolidinone core fused to a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural attributes include:
- A (Z)-configured methylene bridge connecting the thiazolidinone and pyrido-pyrimidinone moieties.
- A 3-phenylpropyl substituent on the thiazolidinone nitrogen, contributing steric bulk and lipophilicity.
Thiazolidinones are pharmacologically privileged structures with documented anti-inflammatory, antimicrobial, and anticancer activities , while pyrido-pyrimidinones are associated with kinase inhibition and nucleic acid interactions .
Properties
Molecular Formula |
C25H24N4O2S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O2S2/c30-23-19(22(27-13-6-7-14-27)26-21-12-4-5-15-28(21)23)17-20-24(31)29(25(32)33-20)16-8-11-18-9-2-1-3-10-18/h1-5,9-10,12,15,17H,6-8,11,13-14,16H2/b20-17- |
InChI Key |
KFTFUXHSTPFCFE-JZJYNLBNSA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thiazolidine and pyridopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or pyridopyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous derivatives (see ):
Key Findings:
Pyrrolidin-1-yl vs. piperazinyl/ethylamino: Pyrrolidine’s cyclic amine may improve solubility (clogS = -3.2) over piperazinyl (clogS = -4.1) but reduce basicity (pKa = 8.1 vs. 9.3 for piperazine) .
Electronic and Steric Effects: The thione (C=S) group in thiazolidinones enhances electrophilicity, facilitating interactions with cysteine residues in enzymes . Z-configuration of the methylene bridge optimizes conjugation between the thiazolidinone and pyrido-pyrimidinone, as seen in analogous compounds with improved binding affinities .
Biological Performance: Compounds with chlorophenyl substituents (e.g., 10b in ) exhibit higher anti-inflammatory activity (IC₅₀ = 9.8 µM) due to enhanced electron-withdrawing effects . Azo-linked thiazolidinones () show moderate antimicrobial activity, suggesting the target compound’s pyrrolidine group could be modified for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
